![molecular formula C29H23N B14648610 2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole CAS No. 51358-09-9](/img/structure/B14648610.png)
2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole is a complex organic compound that features a biphenyl group, an ethenyl linkage, and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole typically involves multiple steps, including the formation of the biphenyl group, the introduction of the ethenyl linkage, and the construction of the indole ring. Common synthetic routes may involve:
Biphenyl Formation: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Ethenyl Linkage Introduction: The ethenyl group can be introduced via a Heck reaction, where a halogenated biphenyl reacts with an alkene in the presence of a palladium catalyst.
Indole Construction: The indole ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethenyl linkage.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl or indole rings, introducing various functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄), alkyl halides (R-X) with Lewis acids (AlCl₃)
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Halogenated, nitrated, or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 4-methyl-: Similar biphenyl structure but lacks the ethenyl and indole groups.
4-Methyl-2-biphenylcarbonitrile: Contains a biphenyl group with a cyano substituent.
1,1’-Biphenyl, 2-methoxy-: Features a methoxy group on the biphenyl structure.
Uniqueness
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole is unique due to the combination of its biphenyl, ethenyl, and indole moieties, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
51358-09-9 |
|---|---|
Molekularformel |
C29H23N |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
1-methyl-2-[4-[2-(4-phenylphenyl)ethenyl]phenyl]indole |
InChI |
InChI=1S/C29H23N/c1-30-28-10-6-5-9-27(28)21-29(30)26-19-15-23(16-20-26)12-11-22-13-17-25(18-14-22)24-7-3-2-4-8-24/h2-21H,1H3 |
InChI-Schlüssel |
WEPVTBDAEKBMCH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



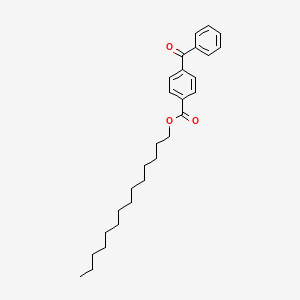
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
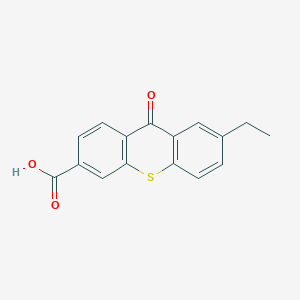

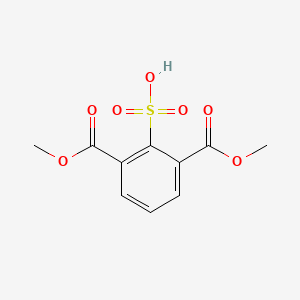

![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)

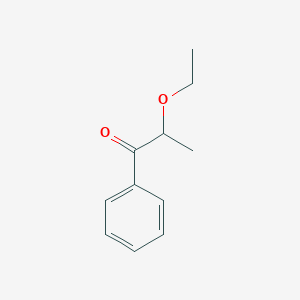
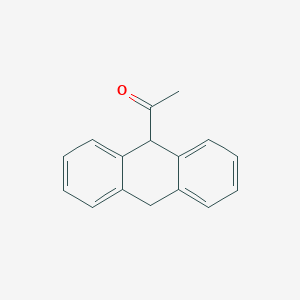

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)

